![molecular formula C13H9BrF2N2O B5119554 N-(4-bromophenyl)-N'-(2,4-difluorophenyl)urea](/img/structure/B5119554.png)
N-(4-bromophenyl)-N'-(2,4-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N'-(2,4-difluorophenyl)urea, commonly known as BDF-8634, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. It was first synthesized in 2008 by a team of researchers from Boehringer Ingelheim Pharma GmbH & Co. KG in Germany. Since then, BDF-8634 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
BDF-8634 is a selective inhibitor of the protein kinase CK2, which plays a key role in cell growth and proliferation. By inhibiting CK2, BDF-8634 can block the growth of cancer cells and reduce inflammation. CK2 has also been implicated in the pathogenesis of neurodegenerative diseases, and BDF-8634 may have potential therapeutic applications in this area.
Biochemical and Physiological Effects:
BDF-8634 has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. BDF-8634 has also been shown to have anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and blocking pain signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDF-8634 is its selectivity for CK2, which makes it a useful tool for studying the role of this protein kinase in various biological processes. However, one limitation of BDF-8634 is its relatively low potency compared to other CK2 inhibitors. This may limit its use in certain experiments where higher potency is required.
Future Directions
There are several potential future directions for research on BDF-8634. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, further research is needed to optimize the synthesis and potency of BDF-8634 for use in various biological assays.
Synthesis Methods
The synthesis of BDF-8634 involves the reaction of 4-bromoaniline and 2,4-difluoroaniline with urea in the presence of a catalyst. The reaction takes place under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
BDF-8634 has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BDF-8634 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-6-3-9(15)7-11(12)16/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZWIFLZCJLYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2,4-difluorophenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.